![molecular formula C18H22N4O3 B2491472 1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea CAS No. 324062-47-7](/img/structure/B2491472.png)
1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea
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Overview
Description
Synthesis Analysis
The synthesis of 1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea and related compounds often involves reactions between adamantane derivatives and isocyanates or amines. For example, adamantyl ureas can be synthesized by reacting 1-(isocyanatomethyl)adamantane with halogenated anilines under mild conditions, yielding compounds with significant yields (67-92%) and demonstrating potential as inhibitors for human soluble epoxide hydrolase (sEH) (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of urea derivatives, including those with an adamantyl group, can significantly influence their physical and chemical properties. For instance, uranyl complexes with 1,3-adamantanedicarboxylic acid exhibit diverse architectures and properties based on the synthesis conditions and the presence of additional metal cations, showcasing the structural versatility of adamantyl-containing compounds (Thuéry et al., 2015).
Chemical Reactions and Properties
Adamantyl ureas, including those with nitrophenyl groups, exhibit a range of chemical reactions and properties. These compounds can act as potent inhibitors against various enzymes, such as sEH, demonstrating their chemical reactivity and potential therapeutic applications. The introduction of functional groups, such as fluorine, can further modulate their activity and properties, enhancing their effectiveness as enzyme inhibitors (Burmistrov & Butov, 2018).
properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-19-11-15-3-1-2-4-16(15)22(24)25)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H2,20,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUWQXPUGEFSY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea |
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